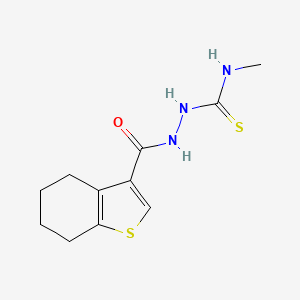![molecular formula C29H28N2O4S B5977292 2-{benzyl[(4-methoxyphenyl)sulfonyl]amino}-N-(2-phenylethyl)benzamide](/img/structure/B5977292.png)
2-{benzyl[(4-methoxyphenyl)sulfonyl]amino}-N-(2-phenylethyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-{Benzyl[(4-methoxyphenyl)sulfonyl]amino}-N-(2-phenylethyl)benzamide is a compound that belongs to the class of sulfonamide derivatives. It is widely used in scientific research due to its potential therapeutic applications.
Wirkmechanismus
The mechanism of action of 2-{Benzyl[(4-methoxyphenyl)sulfonyl]amino}-N-(2-phenylethyl)benzamide involves the inhibition of specific enzymes and proteins that play a crucial role in various biological processes. It has been found to inhibit the activity of histone deacetylases (HDACs) and protein kinase C (PKC). HDACs are involved in the regulation of gene expression, while PKC plays a role in cell signaling and growth.
Biochemical and Physiological Effects:
This compound has been found to have several biochemical and physiological effects. It has been found to induce cell cycle arrest and apoptosis in cancer cells. It also exhibits anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines. Additionally, it has been found to inhibit the growth of fungi, making it a potential antifungal agent.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of using 2-{Benzyl[(4-methoxyphenyl)sulfonyl]amino}-N-(2-phenylethyl)benzamide in lab experiments is its high yield during synthesis, making it cost-effective. It also exhibits potent biological activity at low concentrations, making it an ideal candidate for further investigation. However, one of the limitations of using this compound is its potential toxicity, which needs to be carefully evaluated before its use in in vivo experiments.
Zukünftige Richtungen
There are several future directions for the use of 2-{Benzyl[(4-methoxyphenyl)sulfonyl]amino}-N-(2-phenylethyl)benzamide in scientific research. It can be further investigated for its potential use in the treatment of various cancers, including breast cancer, lung cancer, and colon cancer. It can also be studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease. Additionally, its potential use as an antifungal agent can be further explored. Further research is needed to evaluate its toxicity and pharmacokinetic properties before its use in clinical trials.
Conclusion:
In conclusion, this compound is a compound that has shown potential therapeutic applications in various scientific research studies. Its synthesis method is efficient and cost-effective, and it exhibits potent biological activity at low concentrations. Further investigation is needed to fully understand its mechanism of action, biochemical and physiological effects, and potential therapeutic applications.
Synthesemethoden
The synthesis method of 2-{Benzyl[(4-methoxyphenyl)sulfonyl]amino}-N-(2-phenylethyl)benzamide involves the reaction of benzylamine, 4-methoxybenzenesulfonyl chloride, and N-(2-phenylethyl)benzamide in the presence of a base such as triethylamine. The reaction takes place under anhydrous conditions and is carried out at room temperature. The yield of the product obtained is high, making this method efficient and cost-effective.
Wissenschaftliche Forschungsanwendungen
2-{Benzyl[(4-methoxyphenyl)sulfonyl]amino}-N-(2-phenylethyl)benzamide has been extensively studied for its potential therapeutic applications. It has been found to exhibit anticancer, anti-inflammatory, and antifungal activities. It has also been investigated for its potential use in the treatment of Alzheimer's disease and Parkinson's disease.
Eigenschaften
IUPAC Name |
2-[benzyl-(4-methoxyphenyl)sulfonylamino]-N-(2-phenylethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H28N2O4S/c1-35-25-16-18-26(19-17-25)36(33,34)31(22-24-12-6-3-7-13-24)28-15-9-8-14-27(28)29(32)30-21-20-23-10-4-2-5-11-23/h2-19H,20-22H2,1H3,(H,30,32) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDVBWDXIZFNNAY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)N(CC2=CC=CC=C2)C3=CC=CC=C3C(=O)NCCC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H28N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
500.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![ethyl 3-(2-methoxyethyl)-1-[4-(2-pyrimidinyloxy)benzyl]-3-piperidinecarboxylate](/img/structure/B5977213.png)
![2-(4-chlorophenyl)-7-methyl-1,2,4-triazaspiro[4.5]decane-3-thione](/img/structure/B5977233.png)

![2-[4-(2-methoxybenzyl)-1-(4-methoxy-2,3-dimethylbenzyl)-2-piperazinyl]ethanol](/img/structure/B5977248.png)
![N-[2-(1H-1,2,3-benzotriazol-1-yl)ethyl]-1-(2-methoxybenzyl)-6-oxo-3-piperidinecarboxamide](/img/structure/B5977256.png)
![ethyl (3-{[(3-methoxyphenyl)amino]methyl}-1H-1,2,4-triazol-5-yl)acetate](/img/structure/B5977259.png)

![N'-(2-hydroxy-3-methoxybenzylidene)-6-methylimidazo[2,1-b][1,3]thiazole-5-carbohydrazide](/img/structure/B5977277.png)
![3-[3-(6-methyl-2-oxo-1,2-dihydro-3-pyridinyl)-1,2,4-oxadiazol-5-yl]-N-(4-methylphenyl)propanamide](/img/structure/B5977290.png)
![4-(methoxymethyl)-2-[(4-methoxyphenyl)amino]-6-methylnicotinonitrile](/img/structure/B5977308.png)
![3-(1-{[3-(2,3,4-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-piperidinyl)-1-propanol](/img/structure/B5977316.png)
![2-{[(2-bromo-4-chlorophenoxy)acetyl]amino}benzamide](/img/structure/B5977322.png)
![N-({1-[2-(4-fluorophenyl)ethyl]-4-piperidinyl}methyl)-N-methylimidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B5977328.png)
![1-{2-hydroxy-3-[3-({methyl[2-(tetrahydro-2H-pyran-4-yl)ethyl]amino}methyl)phenoxy]propyl}-4-piperidinol](/img/structure/B5977339.png)